

Application Notes and Protocols for Indium(I) Iodide in Optoelectronic Devices

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Compound of Interest

Compound Name: *Indium(I)iodide*

Cat. No.: *B13145209*

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Introduction

Indium(I) iodide (InI) is a binary inorganic compound that has garnered increasing interest within the research community for its potential applications in optoelectronic devices. Its unique properties, including a suitable bandgap and high atomic number, make it a promising candidate for next-generation solar cells, photodetectors, and radiation detectors. This document provides a comprehensive overview of the applications of InI in optoelectronics, including detailed experimental protocols for material synthesis and device fabrication, as well as a summary of reported performance data.

Material Properties

Indium(I) iodide is a red-brown solid with a melting point of 365 °C.^[1] It possesses an orthorhombic crystal structure.^[1] Key properties relevant to its use in optoelectronic devices are summarized in the table below.

Property	Value	Reference
Chemical Formula	InI	[1]
Molar Mass	241.722 g/mol	[1]
Crystal Structure	Orthorhombic	[1]
Bandgap	~1.98 - 2.0 eV	[2]
Density	5.32 g/cm ³	[1]

Applications in Optoelectronic Devices

Photovoltaics (Solar Cells)

Indium(I) iodide has been investigated as a light-absorbing material in thin-film solar cells, offering a less-toxic alternative to lead-based perovskites. Although research is in its early stages, initial results have demonstrated a photovoltaic effect.

Quantitative Performance Data for InI-based Solar Cells

Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)	Reference
0.27	2.1	30.6	0.15	[2]

Photodetectors

The photoconductive properties of Indium(I) iodide make it a suitable material for photodetectors. Researchers have fabricated both lateral and vertical device structures, with lateral devices showing more promising performance due to the anisotropic nature of InI films.

Quantitative Performance Data for InI-based Photodetectors

Parameter	Value	Reference
Photodetectivity	$\sim 1.4 \times 10^3$	[3]
Specific Detectivity (Jones)	5.0×10^{11}	[3]
Maximum Pulse Frequency (kHz)	93.6	[3]

Experimental Protocols

Synthesis of Indium(I) Iodide Powder

This protocol describes the synthesis of InI powder from the reaction of indium metal and iodine.

Materials:

- Indium metal (In) powder (99.99% purity)
- Iodine (I₂) crystals (99.99% purity)
- Quartz ampoule
- Vacuum pump
- Tube furnace

Procedure:

- Place stoichiometric amounts of indium powder and iodine crystals into a clean quartz ampoule.
- Evacuate the ampoule to a pressure of 10^{-6} Torr and seal it.
- Place the sealed ampoule in a tube furnace.
- Heat the furnace to 350 °C at a rate of 5 °C/min and hold for 12 hours to allow for complete reaction.

- Cool the furnace down to room temperature naturally.
- The resulting red-brown InI powder can be collected from the ampoule in an inert atmosphere (e.g., a glovebox).

Fabrication of an InI-based Thin-Film Solar Cell (Proposed Protocol)

This protocol outlines a method for fabricating a thin-film solar cell with an architecture of FTO/c-TiO₂/InI/Spiro-OMeTAD/Au.

Materials:

- Fluorine-doped tin oxide (FTO) coated glass substrates
- Titanium diisopropoxide bis(acetylacetone) solution in isopropanol
- Synthesized Indium(I) iodide powder
- Spiro-OMeTAD solution in chlorobenzene with additives (Li-TFSI and tBP)
- Gold (Au) pellets (99.99% purity)
- Solvents: Acetone, isopropanol, chlorobenzene
- Spin coater
- Hotplate
- Thermal evaporator

Procedure:

- Substrate Cleaning:
 - Sequentially clean the FTO substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

- Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes.
- Compact TiO₂ (c-TiO₂) Electron Transport Layer Deposition:
 - Spin-coat the titanium diisopropoxide bis(acetylacetone) solution onto the FTO substrate at 3000 rpm for 30 seconds.
 - Anneal the substrate at 500 °C for 30 minutes in air.
- Indium(I) Iodide Absorber Layer Deposition:
 - Transfer the substrates into a thermal evaporator.
 - Place the synthesized InI powder in a tungsten boat.
 - Evacuate the chamber to a pressure of 10⁻⁶ Torr.
 - Deposit a 200 nm thick InI film at a rate of 1-2 Å/s. The substrate should be kept at room temperature during deposition.
- Spiro-OMeTAD Hole Transport Layer Deposition:
 - In a nitrogen-filled glovebox, spin-coat the Spiro-OMeTAD solution onto the InI layer at 4000 rpm for 30 seconds.
- Gold (Au) Electrode Deposition:
 - Transfer the substrate back to the thermal evaporator.
 - Deposit an 80 nm thick gold electrode through a shadow mask at a rate of 0.5 Å/s.

Fabrication of a Lateral InI-based Photodetector (Proposed Protocol)

This protocol describes the fabrication of a two-terminal lateral photodetector on a Si/SiO₂ substrate.

Materials:

- Si/SiO₂ substrate (300 nm SiO₂)
- Synthesized Indium(I) iodide powder
- Gold (Au) pellets (99.99% purity)
- Photoresist and developer
- Solvents: Acetone, isopropanol
- Photolithography system
- Thermal evaporator
- Lift-off tools

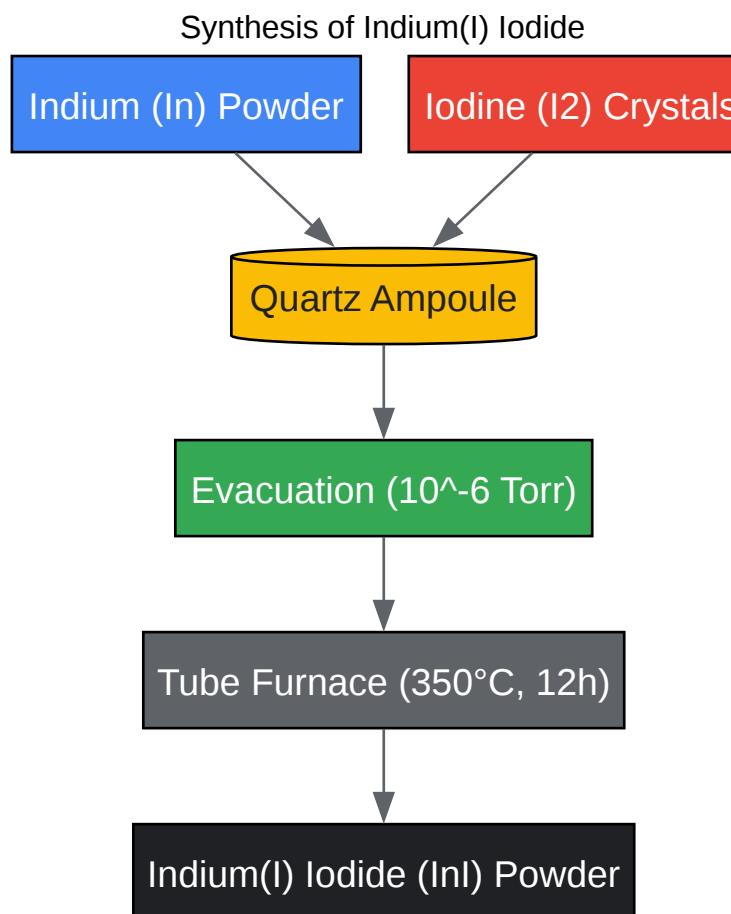
Procedure:

- Substrate Cleaning:
 - Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol for 15 minutes each.
 - Dry the substrate with a nitrogen gun.
- Electrode Patterning:
 - Spin-coat a layer of photoresist onto the SiO₂ surface.
 - Use photolithography to define the interdigitated electrode pattern.
 - Develop the photoresist to expose the areas for metal deposition.
- Electrode Deposition:
 - Deposit a 5 nm chromium adhesion layer followed by a 50 nm gold layer using thermal evaporation.
 - Perform lift-off in acetone to remove the photoresist and excess metal.

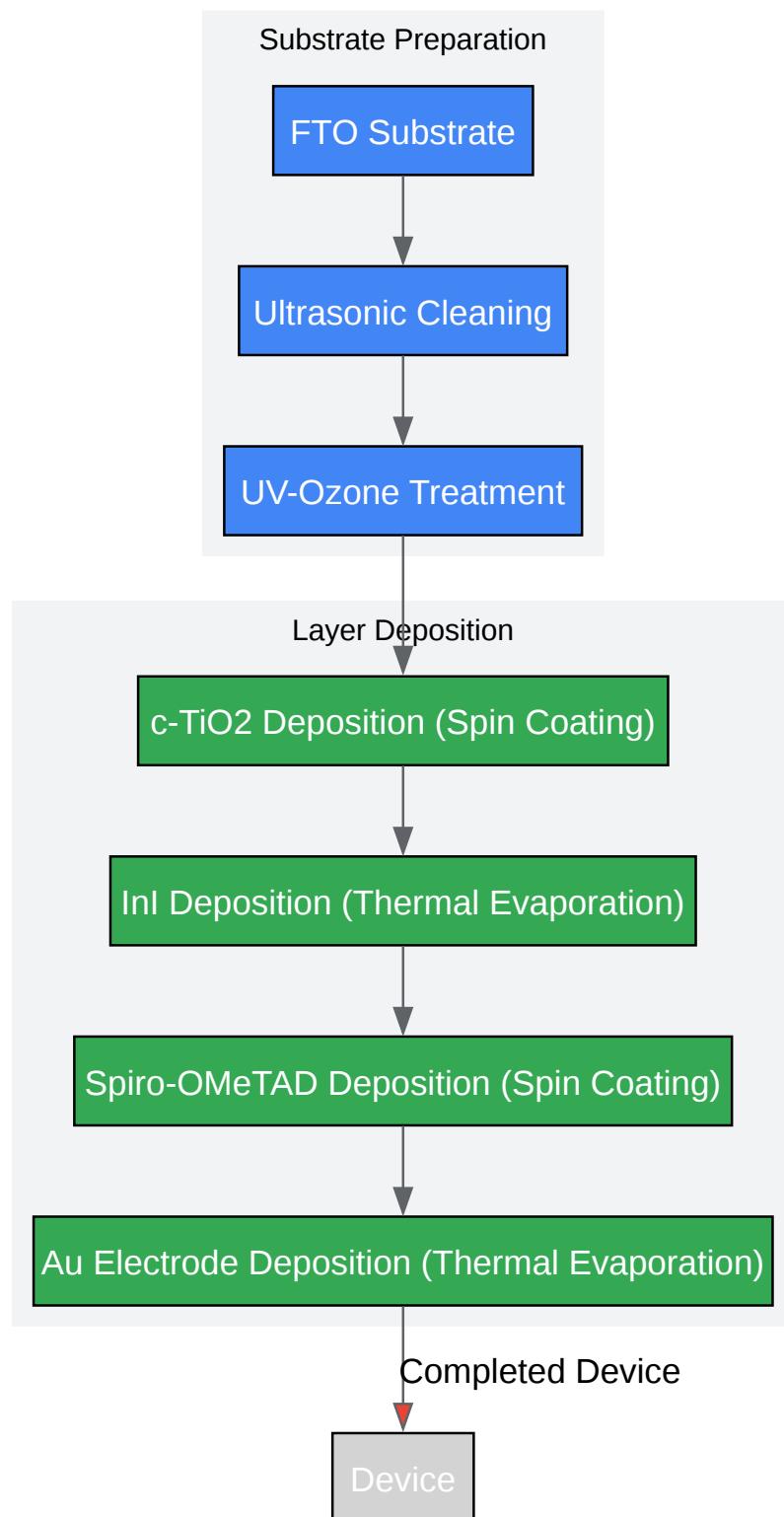
- InI Channel Deposition:
 - Place the substrate with patterned electrodes in a thermal evaporator.
 - Deposit a 50 nm thick InI film over the entire substrate at a rate of 1 Å/s. The substrate should be kept at room temperature.
 - (Optional) A shadow mask can be used to define the active area of the InI film.

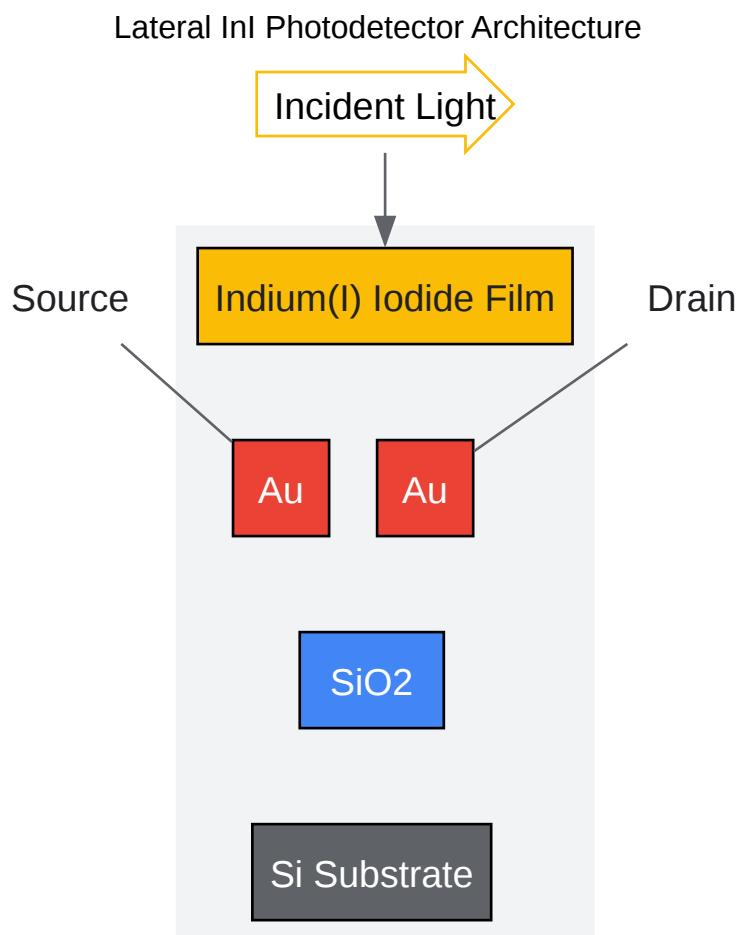
Visualizations

Synthesis of Indium(I) Iodide



Fabrication of an InI-based Solar Cell





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